

Performance Under Pressure: A Comparative Guide to Pigment Red 104 Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Pigment Red 104*

Cat. No.: *B3228590*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the selection of high-performance materials is paramount. This guide provides an objective comparison of the performance of Pigment Red 104 and its leading alternatives, supported by experimental data and detailed protocols. Due to health and environmental concerns associated with its lead and chromium content, the industry is increasingly shifting towards safer, high-performance alternatives. This guide aims to facilitate that transition by providing a clear, data-driven analysis of the available options.

Executive Summary

Pigment Red 104, a lead chromate molybdate sulfate, has long been favored for its bright color and opacity. However, its toxicity has necessitated the search for viable alternatives. This report evaluates the performance of several classes of organic pigments that have emerged as strong contenders: Quinacridones, Perylenes, and Diketo-pyrrolo-pyrroles (DPP). These alternatives offer significant improvements in safety without compromising, and in many cases exceeding, the performance characteristics of Pigment Red 104. This guide will delve into a quantitative comparison of their key attributes, provide the methodologies for their evaluation, and offer a logical framework for selecting the most suitable alternative for your specific application.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for Pigment Red 104 and its primary organic pigment alternatives. The data has been compiled from various technical data sheets and is presented to provide a clear, comparative overview.

Pigment	Chemical Class	Heat Stability (°C)	Lightfastness (Blue Wool Scale, 1-8)	Weather Fastness (1-5)	Acid Resistance (1-5)	Alkali Resistance (1-5)
Pigment Red 104	Lead Chromate Molybdate	~200[1][2]	4-5	5	3	3
Quinacridone Red (PR 122)	Quinacridone	280-300[3][4]	7-8[3][4]	5[3]	5[3][4]	5[3][4]
Quinacridone Magenta (PR 202)	Quinacridone	280-300[5][6]	7-8[5][7]	4-5[5]	5[5][7]	4-5[5][7]
DPP Red (PR 254)	Diketo-pyrrolo-pyrrole	300[8][9]	8[8][10]	5[11]	5[10][12]	5[10][12]
Perylene Red (PR 179)	Perylene	200[13]	8[13]	5[13]	5[13]	5[13]

Note: The performance ratings are based on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance. These values can vary depending on the specific grade, formulation, and application.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.

Lightfastness and Weather Fastness Testing

Lightfastness and weather fastness are critical for applications where color stability upon exposure to light and atmospheric conditions is essential.

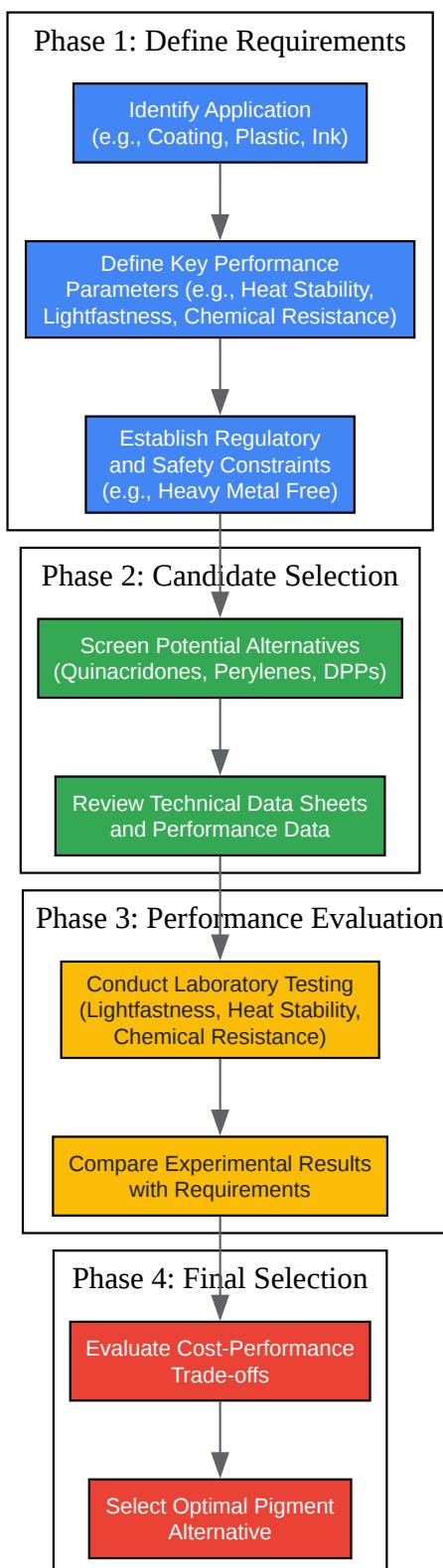
- Standard: ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.
- Methodology:
 - Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic, oil) and applied uniformly to a substrate. A portion of the specimen is masked to serve as an unexposed control.
 - Exposure: The specimens are exposed to a controlled light source, typically a xenon arc lamp that simulates natural sunlight, for a specified duration. For weather fastness, the exposure cycle also includes simulated rain and humidity.
 - Evaluation: The color change of the exposed portion is compared to the unexposed portion using a spectrophotometer. The color difference (ΔE^*ab) is calculated according to ASTM D2244. The lightfastness is then rated on the Blue Wool Scale (1-8), where 8 represents no color change.

Heat Stability Testing

This test determines the maximum temperature a pigment can withstand without significant color change, which is crucial for applications involving high-temperature processing.

- Standard: ISO 787-21 - General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium.
- Methodology:
 - Sample Preparation: The pigment is dispersed in a heat-stable binder (e.g., silicone resin) and applied to a heat-resistant substrate.
 - Heating: The prepared samples are placed in a calibrated oven and heated to progressively higher temperatures for a fixed duration (e.g., 10 minutes).

- Assessment: After cooling, the color of the heated samples is compared to an unheated control. The heat stability is reported as the maximum temperature at which no significant color change is observed.

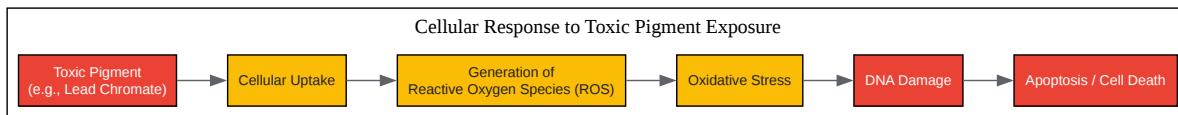

Chemical Resistance Testing

This protocol evaluates the pigment's resistance to various chemicals, which is important for applications in environments where chemical exposure is likely.

- Standard: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.
- Methodology:
 - Coating Preparation: The pigment is incorporated into a coating system and applied to a suitable substrate.
 - Chemical Exposure: A defined amount of the test chemical (e.g., acid, alkali, solvent) is applied to the surface of the coating and covered with a watch glass for a specified period.
 - Evaluation: After the exposure time, the chemical is removed, and the coating is examined for any changes in color, gloss, blistering, or softening. The resistance is rated on a scale of 1 to 5, where 5 indicates no effect.

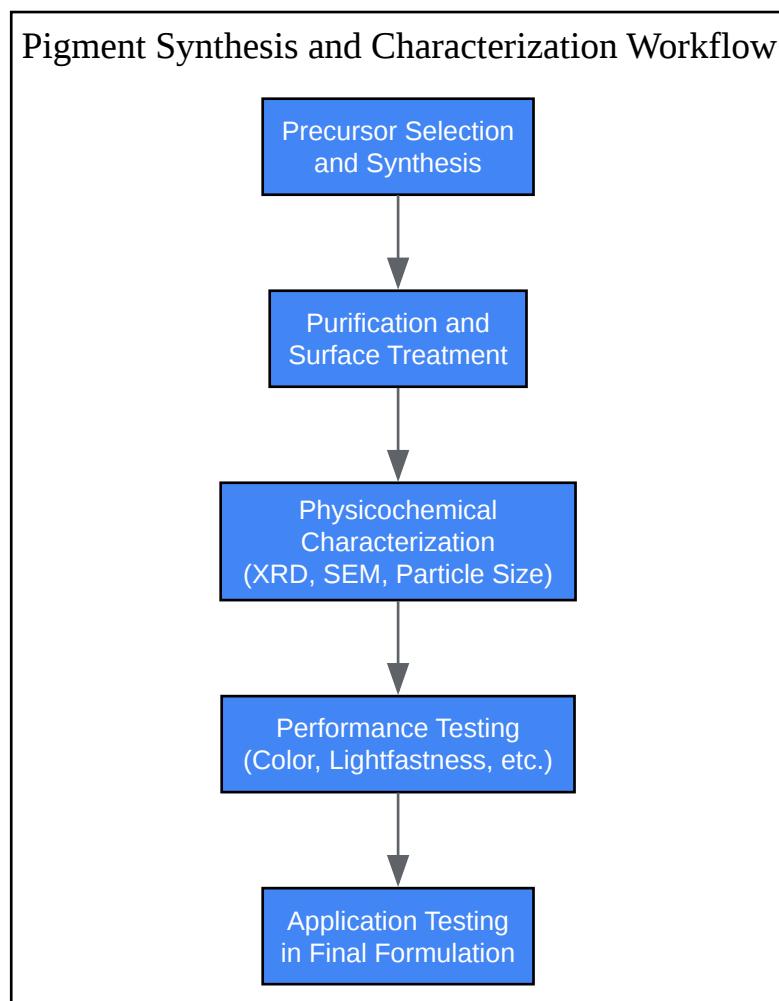
Visualization of the Selection Process

The selection of a suitable alternative to Pigment Red 104 is a multi-step process that involves careful consideration of performance requirements, regulatory compliance, and cost. The following diagram illustrates a logical workflow for this process.



[Click to download full resolution via product page](#)

Caption: Workflow for selecting a Pigment Red 104 alternative.


Signaling Pathway and Experimental Workflow Diagrams

To further aid in understanding the broader context of pigment science and evaluation, the following diagrams illustrate a simplified signaling pathway for cellular response to toxic pigments and a typical experimental workflow for pigment synthesis and characterization.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of toxic pigment-induced cell damage.

[Click to download full resolution via product page](#)

Caption: General workflow for pigment development and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zeyachem.net [zeyachem.net]
- 2. imagicchemicals.com [imagicchemicals.com]

- 3. finelandchem.com [finelandchem.com]
- 4. kingchemglobal.com [kingchemglobal.com]
- 5. zeyachem.net [zeyachem.net]
- 6. Pigment Red 202 | Quinacridone Red Pigment | Origo Chemical [origochem.com]
- 7. PIGMENT RED 202-Organic pigment-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 8. tecmos.com [tecmos.com]
- 9. ulprospector.com [ulprospector.com]
- 10. Pigment red 254|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]
- 11. CINIC-Products [cinic.com]
- 12. admin.heubach.com [admin.heubach.com]
- 13. icdn.tradew.com [icdn.tradew.com]
- To cite this document: BenchChem. [Performance Under Pressure: A Comparative Guide to Pigment Red 104 Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3228590#performance-evaluation-of-pigment-red-104-alternatives\]](https://www.benchchem.com/product/b3228590#performance-evaluation-of-pigment-red-104-alternatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com